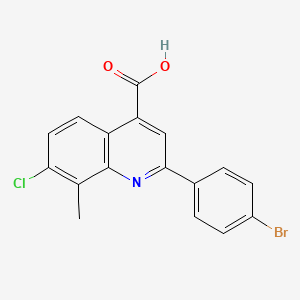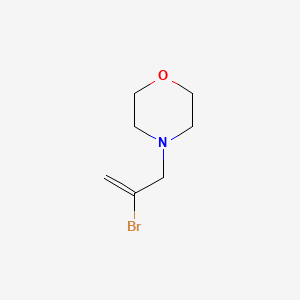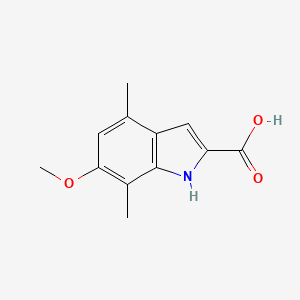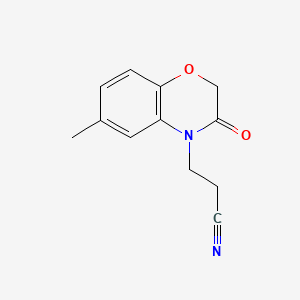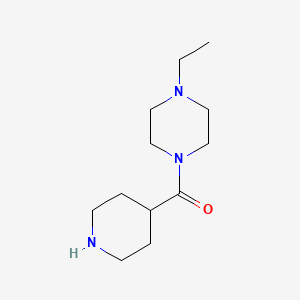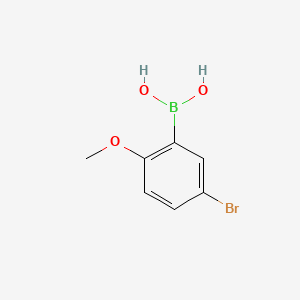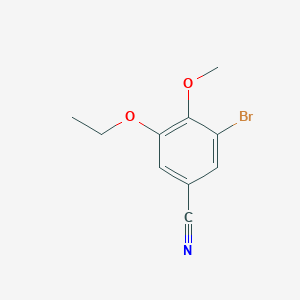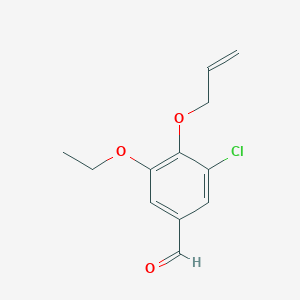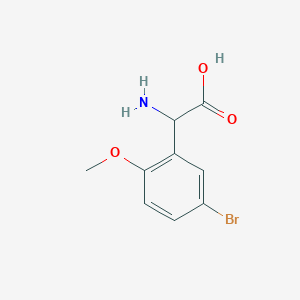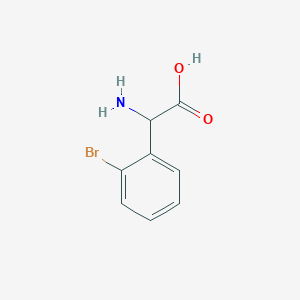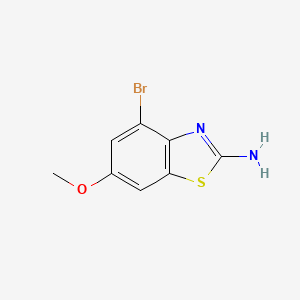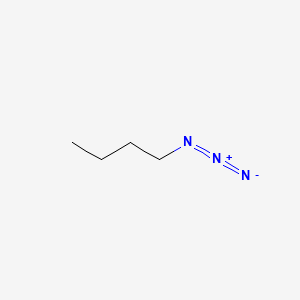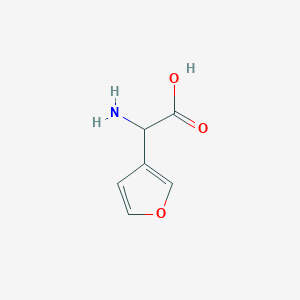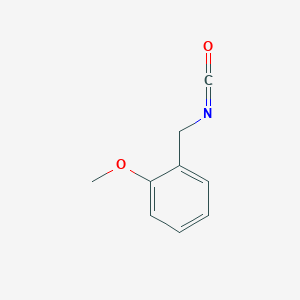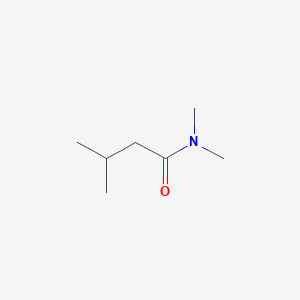
N,N,3-trimethylbutanamide
Übersicht
Beschreibung
N,N,3-Trimethylbutanamide is a chemical compound that is structurally related to various other amides with potential applications in different fields such as pharmaceuticals and materials science. While the specific compound N,N,3-trimethylbutanamide is not directly mentioned in the provided papers, the papers do discuss related compounds that share a similar butanamide core structure, which can provide insights into the properties and reactivity of N,N,3-trimethylbutanamide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of carboxylic acids with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate . This method could potentially be adapted for the synthesis of N,N,3-trimethylbutanamide by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. For example, the crystal structure of N-(Dibenzylcarbamothioyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction, revealing intermolecular contacts that play a role in crystal packing stabilization . Similarly, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was also elucidated, showing the presence of intermolecular hydrogen bonds . These findings suggest that N,N,3-trimethylbutanamide may also exhibit specific intermolecular interactions that could influence its crystal packing and stability.
Chemical Reactions Analysis
The related compounds discussed in the papers are likely to undergo chemical reactions typical of amides, such as hydrolysis, nucleophilic acyl substitution, or reactions with reducing agents. The papers do not provide specific details on the reactivity of these compounds, but general knowledge of amide chemistry can be applied to predict the types of reactions that N,N,3-trimethylbutanamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of amides are influenced by their molecular structure, including factors such as the presence of electron-withdrawing groups or hydrogen bonding capabilities. For example, the presence of trifluoromethyl groups in N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide would affect its acidity and lipophilicity. Although the papers do not provide specific data on the physical properties of N,N,3-trimethylbutanamide, one can infer that its properties would be affected by the trimethyl groups, potentially increasing its hydrophobic character and affecting its boiling point and solubility.
Wissenschaftliche Forschungsanwendungen
1. Drug Discovery and Pharmacology
N,N,3-Trimethylbutanamide, like many chemical compounds, contributes to the field of drug discovery. The process, driven by chemistry and increasingly guided by pharmacology, involves dissecting the genetic basis of diseases and determining the most suitable points of attack for future medicines. This approach has enriched the therapeutic armamentarium with recombinant proteins and monoclonal antibodies, enhancing treatment options (Drews, 2000).
2. Microbial Metabolism and Thrombosis Potential
Trimethylamine N-oxide (TMAO), a metabolite related to trimethylamine-containing nutrients such as N,N,3-trimethylbutanamide, influences platelet responsiveness and thrombosis potential. Research has shown that reducing the production of TMAO through gut microbial metabolism can decrease thrombosis potential, which is crucial in heart disease treatment (Roberts et al., 2018).
3. Biomarker Research
Studies have used hair as a biological specimen to detect environmental agents, drugs, or hormones, suggesting that cortisol measured in human hair can reflect increased cortisol production, such as during pregnancy. This research opens possibilities for using hair analysis in understanding hormone regulation and stress responses (Kirschbaum et al., 2009).
4. Chemical Synthesis and Organic Chemistry
N,N,3-Trimethylbutanamide and its derivatives play a role in organic chemistry and chemical synthesis. For instance, they are used in the synthesis of fluorescent probes for monitoring temperature in organic solvents, contributing to the development of non-intrusive measurement techniques (Lou, Hatton, & Laibinis, 1997).
5. Neurodegeneration Research
Trimethyltin (TMT), related to trimethyl compounds, induces neurodegeneration, particularly in the hippocampus. Studies on TMT have provided insights into the mechanisms of neurodegeneration, which can inform therapeutic interventions for neurodegenerative diseases and conditions like temporal lobe epilepsy (Lee et al., 2016).
6. Medical Imaging Techniques
Compounds like N,N,3-trimethylbutanamide can contribute to the development of imaging techniques. For example, microbubbles with porphyrin molecules have been created for ultrasound, photoacoustic, and fluorescence imaging, offering potential in various imaging modalities including magnetic resonance and nuclear imaging (Huynh et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N,N,3-trimethylbutanamide is Matrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, a function that implicates them in tissue remodeling, inflammation, and disease progression.
Mode of Action
It is known that the compound interacts with matrix metalloproteinase-9 . The specifics of this interaction and the resulting changes at the molecular level are still under investigation.
Eigenschaften
IUPAC Name |
N,N,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDLURAEDSMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405050 | |
| Record name | N,N,3-trimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethylbutanamide | |
CAS RN |
5370-28-5 | |
| Record name | N,N,3-Trimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,3-trimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



